An In-Depth Technical Guide to 4-(2,4-Dichlorophenoxy)phenol
An In-Depth Technical Guide to 4-(2,4-Dichlorophenoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,4-Dichlorophenoxy)phenol is a significant chemical compound with diverse applications spanning agriculture, pharmaceuticals, and industrial manufacturing. This guide provides a comprehensive technical overview of its synthesis, properties, and key uses, with a focus on the scientific principles and methodologies relevant to research and development professionals.
Initially, it is important to clarify the chemical identity of the topic. While the request specified "4-(2,4-Dichlorophenyl)phenol," the readily available scientific literature and CAS registry predominantly refer to 4-(2,4-Dichlorophenoxy)phenol . The structural difference is the presence of an ether linkage in the latter. This guide will focus on the phenoxy compound due to the wealth of available data.
CAS Number: 40843-73-0 Molecular Formula: C₁₂H₈Cl₂O₂ Molecular Weight: 255.1 g/mol
This molecule is a diaryl ether, a class of compounds known for their chemical stability and utility as building blocks in organic synthesis. Its chlorinated phenyl rings contribute to its biological activity and its utility as a precursor in various chemical processes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(2,4-Dichlorophenoxy)phenol is fundamental for its application in research and development. These properties influence its solubility, reactivity, and behavior in biological and environmental systems.
| Property | Value | Reference |
| CAS Number | 40843-73-0 | [1] |
| Molecular Formula | C₁₂H₈Cl₂O₂ | [1] |
| Molecular Weight | 255.1 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Soluble in ethanol, methanol, diethyl ether, and aqueous sodium hydroxide. Slightly soluble in water. | [2] |
| Melting Point | 56°C to 59°C (for the related compound 5-Chloro-2-(2,4-dichlorophenoxy)phenol) | [2] |
Synthesis of 4-(2,4-Dichlorophenoxy)phenol
The synthesis of diaryl ethers like 4-(2,4-Dichlorophenoxy)phenol is most commonly achieved through the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[3][4]
A plausible synthetic route for 4-(2,4-Dichlorophenoxy)phenol involves the reaction of 2,4-dichlorophenol with a 4-halophenol in the presence of a copper catalyst and a base.
Experimental Protocol: Ullmann Condensation for 4-(2,4-Dichlorophenoxy)phenol
Materials:
-
2,4-Dichlorophenol
-
4-Iodophenol (or 4-Bromophenol)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichlorophenol (1.0 eq), 4-iodophenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.
-
Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with toluene and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(2,4-Dichlorophenoxy)phenol.
Caption: Simplified signaling pathway of herbicidal action for auxin-mimicking compounds.
Fungicidal and Bacteriostatic Activity
The antimicrobial properties of chlorinated phenols are well-documented. They are believed to disrupt cell membranes and interfere with essential enzyme functions in microorganisms. The increasing chlorination of phenols has been shown to correlate with increased toxicity, potentially by interfering with oxidative phosphorylation. [5][6]
Analytical Methods
The detection and quantification of 4-(2,4-Dichlorophenoxy)phenol in various matrices are crucial for environmental monitoring, quality control, and research. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). [1][2][6][7][8][9][10][11][12][13]
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
-
Methodology:
-
Sample Preparation: Extraction from the sample matrix (e.g., water, soil) using a suitable solvent, followed by clean-up using solid-phase extraction (SPE). [1] 2. Chromatographic Separation: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like acetic acid. [1][6] 3. Detection: UV detection is common for phenolic compounds. For higher sensitivity and selectivity, fluorescence detection after pre- or post-column derivatization can be employed. [9][11]Mass spectrometry (LC-MS) provides the highest level of sensitivity and specificity. [1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected and identified by a mass spectrometer.
-
Methodology:
-
Derivatization: Phenols are often derivatized to increase their volatility and improve their chromatographic properties. Common derivatizing agents include acetic anhydride or pentafluorobenzyl bromide (PFBBr). [10][12] 2. Chromatographic Separation: A capillary column with a non-polar or medium-polarity stationary phase is used.
-
Detection: The mass spectrometer provides both qualitative (mass spectrum) and quantitative (ion abundance) information.
-
Environmental Fate and Toxicology
The environmental persistence and potential toxicity of chlorinated phenols are of significant concern.
-
Environmental Fate: 4-(2,4-Dichlorophenoxy)phenol can be degraded in the environment through biodegradation and photodegradation. [14]However, chlorinated aromatic compounds can be persistent, and their degradation rates are influenced by environmental conditions such as nutrient availability. [10][14][15][16]* Toxicology: Chlorophenols are known to be toxic to aquatic life and can have various adverse health effects in mammals. [17][18][19][20]Studies on the related compound 2,4-dichlorophenol have shown it to have low to moderate acute oral toxicity in animal models. [18]The International Agency for Research on Cancer (IARC) has classified several chlorophenols as possible human carcinogens (Group 2B). [19]
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Agency for Toxic Substances and Disease Registry. ToxGuide for Chlorophenols. Available from: [Link]
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U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available from: [Link]
- Google Patents. US4284828A - Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol.
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Wikipedia. Ullmann condensation. Available from: [Link]
- Kuipers, B., & Hanstveit, A. O. (1982). Fate and effects of 4-chlorophenol and 2,4-dichlorophenol in marine plankton communities in experimental enclosures. Ecotoxicology and Environmental Safety, 6(6), 517-531.
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Australian Government Department of Health. Phenol, 2,4-dichloro- - Evaluation statement. Available from: [Link]
- Llompart, M. P., Lorenzo, R. A., Cela, R., Li, K., Belanger, J. M., & Pare, J. R. (2000). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. In Stud. Surf. Sci.
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Japan Environmental Management Association for Industry. III Analytical Methods. Available from: [Link]
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- Ikarashi, Y., Kaniwa, M. A., & Toyo'oka, T. (2009). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. American Journal of Analytical Chemistry, 1(1), 1-8.
- Jote, C. A. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Organic & Medicinal Chem IJ, 9(3), 555761.
- Gatti, R., Andrisano, V., Di Pietra, A. M., & Cavrini, V. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. Journal of pharmaceutical and biomedical analysis, 25(3-4), 587–596.
- Lin, K. F., & Fann, Y. J. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
- Wang, L., Zhu, H., Ma, C., & Yan, Y. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim] BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 24(12), 5651.
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Slideshare. Ullmann reaction. Available from: [Link]
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- Google Patents. CN106349025A - Preparation process of 2,4-dichlorophenol.
- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- Zablotowicz, R. M., & Reddy, K. N. (2007). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules (Basel, Switzerland), 12(7), 1475–1490.
- Jote, C. A. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.
- Zuanazzi, J. A. S., & Zuin, V. G. (2009). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide.
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ResearchGate. Mechanism of action of 2,4-D herbicide on target weeds. ACC synthase,... Available from: [Link]
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HELIX Chromatography. HPLC Methods for analysis of 2,4-D. Available from: [Link]
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- Al-Nahain, A., Gatchie, L., & Gries, R. (2013). Effective Synthesis of Sulfate Metabolites of Chlorinated Phenols. Molecules (Basel, Switzerland), 18(11), 13589–13601.
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